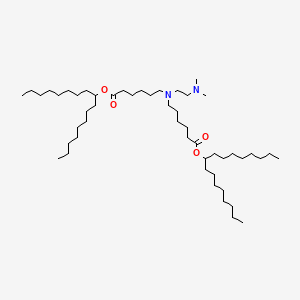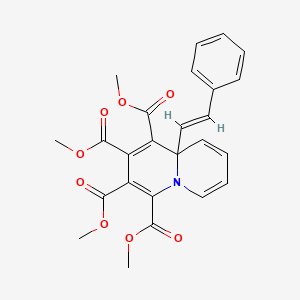
tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound that belongs to the quinolizine family. This compound is characterized by its unique structure, which includes a quinolizine core with multiple carboxylate groups and a phenylvinyl substituent. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: This step involves the cyclization of appropriate precursors to form the quinolizine ring system.
Introduction of Carboxylate Groups: Carboxylate groups are introduced through esterification reactions using suitable carboxylic acids and alcohols.
Addition of the Phenylvinyl Group: The phenylvinyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolizine derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the quinolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinolizine derivatives with altered functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mécanisme D'action
The mechanism of action of tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-Phenyl)anthracene: A compound with a similar phenyl substituent but different core structure.
9-(4-Phenylethynyl)-anthracene: Another derivative with a phenylethynyl group instead of a phenylvinyl group.
9,10-Bis(phenylethynyl)anthracene: A compound with two phenylethynyl groups, offering different photophysical properties.
Uniqueness
Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its combination of a quinolizine core with multiple carboxylate groups and a phenylvinyl substituent. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C25H23NO8 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
tetramethyl 9a-[(E)-2-phenylethenyl]quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C25H23NO8/c1-31-21(27)17-18(22(28)32-2)20(24(30)34-4)26-15-9-8-13-25(26,19(17)23(29)33-3)14-12-16-10-6-5-7-11-16/h5-15H,1-4H3/b14-12+ |
Clé InChI |
ZIWQJUYCFCSKHV-WYMLVPIESA-N |
SMILES isomérique |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)/C=C/C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=CC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
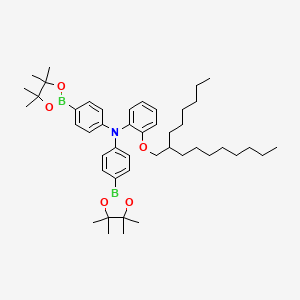
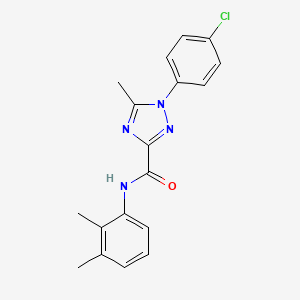
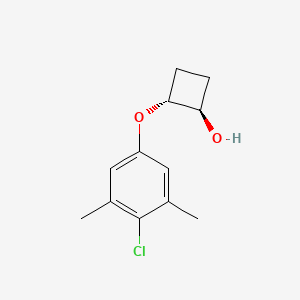

![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
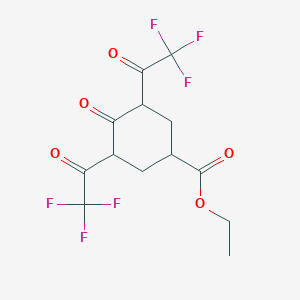
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide](/img/structure/B15281890.png)
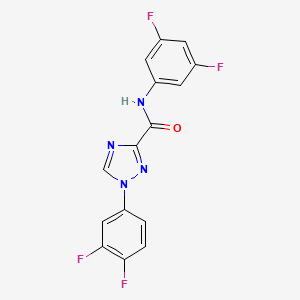
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B15281896.png)
